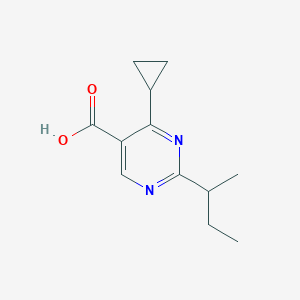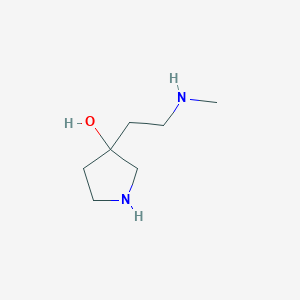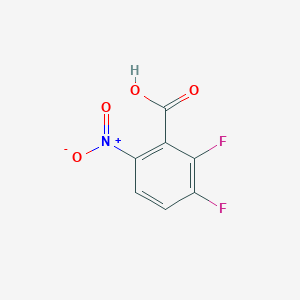
5-(2-Aminoethyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)thiophene-3-carbonitrile is an organic compound that features a thiophene ring substituted with an aminoethyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3-carbonitrile.
Substitution Reaction: The nitrile group is introduced via a substitution reaction using appropriate reagents.
Common reagents used in these reactions include alkyl halides for the substitution steps and amines for the aminoethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(2-Aminoethyl)thiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethyl)thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-3-carbonitrile: Lacks the aminoethyl group, making it less versatile in terms of chemical modifications.
2-Aminoethylthiophene:
5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
Uniqueness
5-(2-Aminoethyl)thiophene-3-carbonitrile is unique due to the presence of both the aminoethyl and nitrile groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8N2S |
|---|---|
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c8-2-1-7-3-6(4-9)5-10-7/h3,5H,1-2,8H2 |
Clave InChI |
JRWDUTKCCIQIHN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C#N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




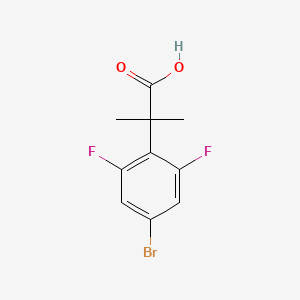
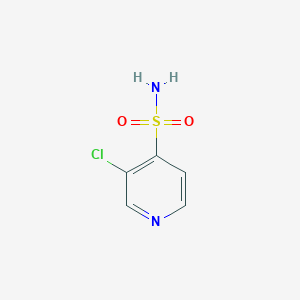


![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)

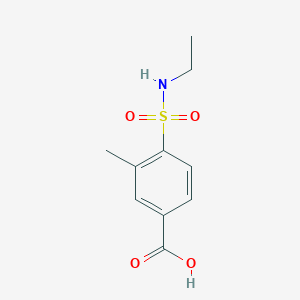
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
